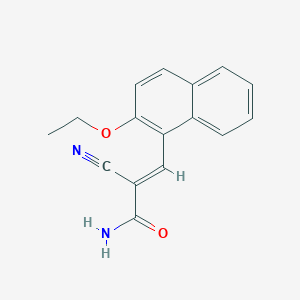![molecular formula C16H20FNO3 B2482598 N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide CAS No. 2411265-67-1](/img/structure/B2482598.png)
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 1992 by scientists at the pharmaceutical company, Fujisawa (now Astellas Pharma). Since then, FTY720 has been studied for its potential applications in multiple sclerosis, cancer, and other diseases.
Wirkmechanismus
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors. S1P is a signaling molecule that regulates various physiological processes, including immune cell migration, angiogenesis, and cell survival. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide binds to S1P receptors and causes the internalization of the receptor, leading to the sequestration of immune cells in lymphoid tissues. This sequestration of immune cells prevents their migration to inflamed tissues, which can help reduce inflammation.
Biochemical and physiological effects:
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, which can help reduce inflammation. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have neuroprotective effects by promoting the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has several advantages for use in lab experiments. The compound has been extensively studied, and its mechanism of action is well understood. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are some limitations to the use of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide in lab experiments. The compound has a short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide. One potential application is in the treatment of multiple sclerosis. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been shown to reduce the frequency of relapses in patients with multiple sclerosis, and further studies are needed to determine the long-term effects of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide on disease progression. Another potential application is in the treatment of cancer. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have anti-cancer properties, and future studies could investigate the use of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide in combination with other cancer treatments. Additionally, N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have neuroprotective effects, and further studies could investigate the use of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide in the treatment of neurodegenerative diseases.
Synthesemethoden
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide is synthesized through a multistep process that involves the reaction of various chemicals. The synthesis method involves the use of 4-fluorophenol, 3-chloropropylamine hydrochloride, and 2-methoxyethylamine hydrochloride as starting materials. The reaction involves the formation of an amide bond between the 3-chloropropylamine and 4-fluorophenol, followed by the addition of 2-methoxyethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to have immunomodulatory, anti-inflammatory, and anti-cancer properties. Studies have shown that N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide can inhibit the migration of immune cells to inflamed tissues, which can help reduce inflammation. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-3-5-16(19)18(11-13-20-2)10-4-12-21-15-8-6-14(17)7-9-15/h6-9H,4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOXLMWYMITCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCCOC1=CC=C(C=C1)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

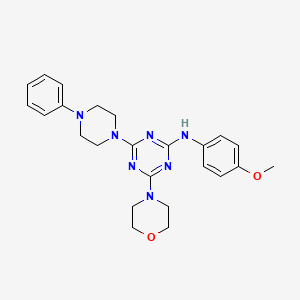
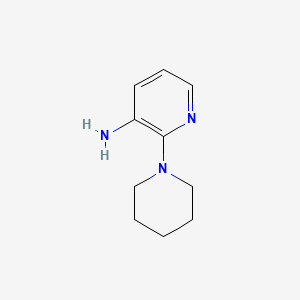
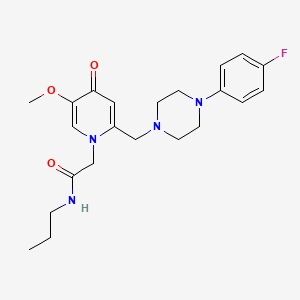
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)
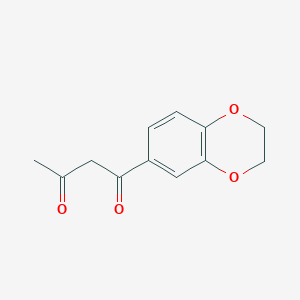
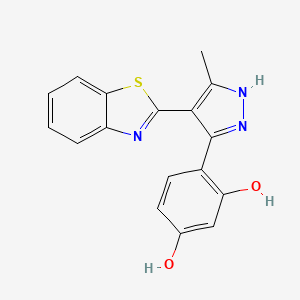
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)
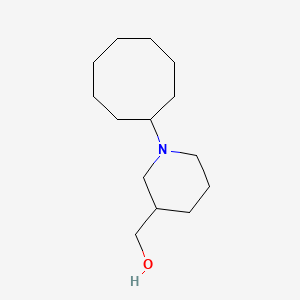
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)
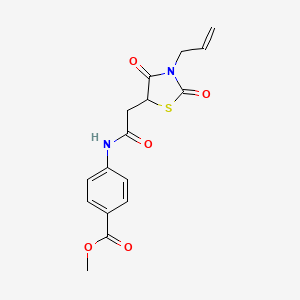

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)
